molecular formula C20H24FN5O2 B2358045 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922136-77-4

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2358045
CAS No.: 922136-77-4
M. Wt: 385.443
InChI Key: JQGPMJQSWZZMON-UHFFFAOYSA-N
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Description

This compound is a member of the class of pyrazolopyridines . It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .


Synthesis Analysis

The synthesis of this compound involves a novel and efficient process with high yield . The process is significantly more cost-effective than the process known from the art and can be performed in customary pilot and production plant equipment .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure is 1.98 Å . The structure was determined in the context of the rat neuronal nitric oxide synthase heme domain .

Scientific Research Applications

  • Synthesis and Biological Activity : Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their biological evaluation. For example, Taylor and Patel (1992) synthesized various analogues of a potent antitumor agent, revealing the importance of specific synthetic steps like palladium-catalyzed CC coupling for the production of these compounds (Taylor & Patel, 1992). Similarly, Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity, demonstrating the potential of these compounds in cancer therapy (Abdellatif et al., 2014).

  • Chemical Properties and Reactions : Research by Rahmouni et al. (2014) on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlights the diverse chemical reactions and properties of these compounds. This study provides insights into the versatility of pyrazolo[3,4-d]pyrimidines in chemical synthesis (Rahmouni et al., 2014).

  • Anticancer and Anti-inflammatory Potential : The synthesis of pyrazolopyrimidines and their evaluation for anticancer and anti-5-lipoxygenase activities, as explored by Rahmouni et al. (2016), further underscores the therapeutic potential of these compounds in the treatment of diseases like cancer and inflammatory disorders (Rahmouni et al., 2016).

  • Solid-Phase Synthetic Methods : The development of solid-phase synthetic methods for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, as described by Heo and Jeon (2017), highlights the advancements in the efficient production of these compounds, which is crucial for their application in scientific research and pharmaceutical development (Heo & Jeon, 2017).

Mechanism of Action

The compound acts as a soluble guanylate cyclase activator . This mechanism of action is important for its therapeutic effects in the treatment of erectile dysfunction and heart failure .

Future Directions

The future directions for this compound could involve further optimization of its synthesis process and exploration of its potential therapeutic applications .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-20(2,3)10-17(27)22-8-9-26-18-15(11-24-26)19(28)25(13-23-18)12-14-6-4-5-7-16(14)21/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGPMJQSWZZMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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